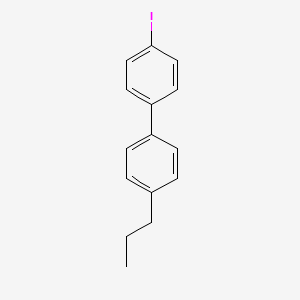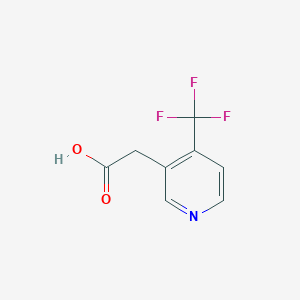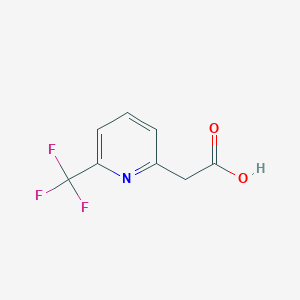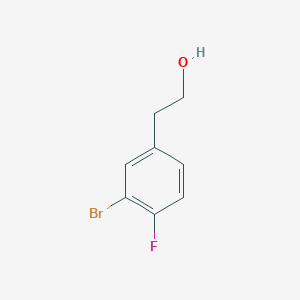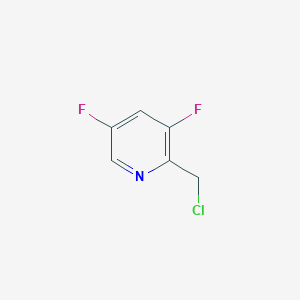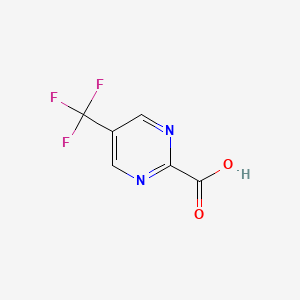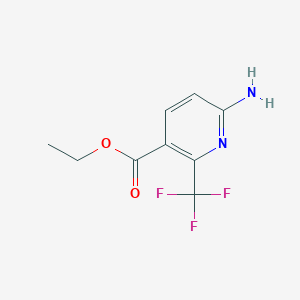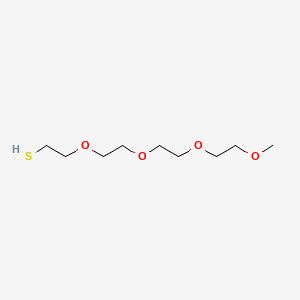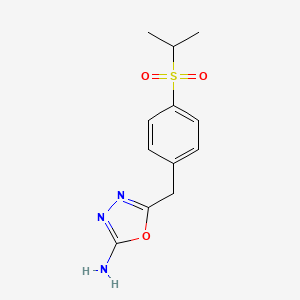
5-(4-(异丙基磺酰基)苄基)-1,3,4-恶二唑-2-胺
描述
5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C12H15N3O3S and a molecular weight of 281.33 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O3S/c1-8(2)19(16,17)10-5-3-9(4-6-10)7-11-14-15-12(13)18-11/h3-6,8H,7H2,1-2H3,(H2,13,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.科学研究应用
酶抑制和生物活性
乙酰胆碱酯酶和丁酰胆碱酯酶抑制:1,3,4-恶二唑的衍生物(包括感兴趣的化学结构)已显示出对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的中等双重抑制。这些酶被用于治疗痴呆和重症肌无力。这类化合物与 AChE 和 BChE 非共价相互作用,阻断进入酶峡和催化位点 (Pflégr et al., 2022)。
抗真菌评估:涉及 1,3,4-恶二唑衍生物的研究表明,对各种人类病原真菌菌株具有良好的抗真菌活性。这表明这些化合物有可能被优化为开发有效抗真菌药物的支架 (Nimbalkar et al., 2016)。
抗癌活性:几种 1,3,4-恶二唑衍生物,包括与目标化合物在结构上相关的衍生物,在体外显示出显着的抗癌活性。它们已针对各种人类肿瘤细胞系进行了测试,表明它们在癌症治疗中作为治疗剂的潜力 (Liszkiewicz et al., 2003); (Caneschi et al., 2019)。
抗炎特性:该化学家族中的化合物表现出潜在的抗炎特性,使其成为进一步探索炎症性疾病治疗的候选者 (Rajput et al., 2020)。
抗菌活性:1,3,4-恶二唑衍生物也显示出具有抗菌特性,对各种细菌菌株均有效。这表明它们在开发新型抗菌剂中的潜力 (Khalid et al., 2016); (Hui et al., 2002)。
属性
IUPAC Name |
5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-8(2)19(16,17)10-5-3-9(4-6-10)7-11-14-15-12(13)18-11/h3-6,8H,7H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMKJXWJUVMLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



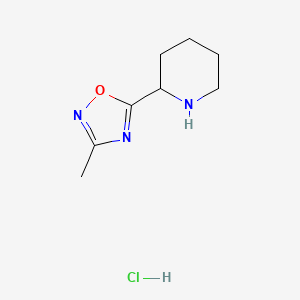
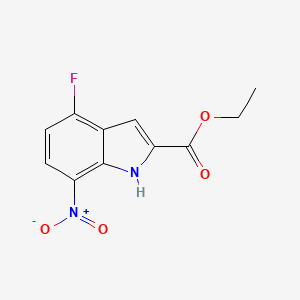
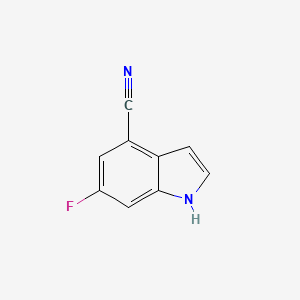
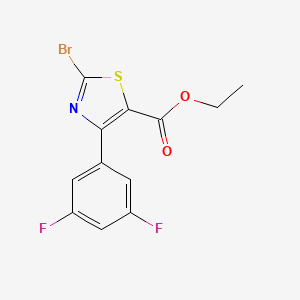
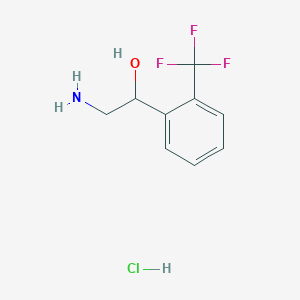
![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)
